5-(2-methoxyethyl)-N-(naphthalen-1-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
5-(2-methoxyethyl)-N-(naphthalen-1-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxyethyl)-N-(naphthalen-1-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[4,3-c]pyridine core, followed by the introduction of the naphthalen-1-yl and phenyl groups. The final steps involve the addition of the 2-methoxyethyl group and the formation of the carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
5-(2-methoxyethyl)-N-(naphthalen-1-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Various substitution reactions can be performed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(2-methoxyethyl)-N-(naphthalen-1-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[4,3-c]pyridine derivatives with different substituents. Examples include:
- 5-(2-hydroxyethyl)-N-(naphthalen-1-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- 5-(2-ethoxyethyl)-N-(naphthalen-1-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Uniqueness
The uniqueness of 5-(2-methoxyethyl)-N-(naphthalen-1-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
5-(2-methoxyethyl)-N-(naphthalen-1-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a synthetic compound that belongs to the pyrazolo-pyridine class. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and vascular biology. This article reviews its biological activity, focusing on its mechanisms of action, cytotoxicity against cancer cell lines, and specific target interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes and pathways involved in cancer progression. Preliminary studies suggest that it may exert its effects through:
- Inhibition of VEGFR-2 : The compound has shown promising results in inhibiting the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis. Molecular docking studies indicate a strong binding affinity to the active site of VEGFR-2, with an IC50 value reported around 65 nM .
- Cytotoxic Effects : In vitro assays demonstrate significant cytotoxicity against various cancer cell lines. For instance, it exhibited IC50 values of 21.00 µM against HepG2 (liver cancer) and 26.10 µM against MCF-7 (breast cancer) cells . These values suggest that the compound has a comparable efficacy to established chemotherapeutic agents like sorafenib.
Table 1: Summary of Biological Activities
Activity Type | Target/Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|
VEGFR-2 Inhibition | - | 65 nM | |
Cytotoxicity | HepG2 | 21.00 | |
Cytotoxicity | MCF-7 | 26.10 |
Case Studies
- VEGFR-2 Inhibition Study :
- Cytotoxicity Assessment :
Discussion
The findings indicate that this compound holds significant promise as an anti-cancer agent due to its potent inhibition of VEGFR-2 and cytotoxic effects on cancer cells. Further studies are warranted to explore its full therapeutic potential and elucidate the underlying mechanisms of action.
Properties
IUPAC Name |
5-(2-methoxyethyl)-N-naphthalen-1-yl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3/c1-33-15-14-29-16-21(25(31)27-23-13-7-9-18-8-5-6-12-20(18)23)24-22(17-29)26(32)30(28-24)19-10-3-2-4-11-19/h2-13,16-17H,14-15H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUVUZNTBXAJGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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